molecular formula C19H25N5O4 B121538 Terazosin CAS No. 141269-44-5

Terazosin

Cat. No.: B121538
CAS No.: 141269-44-5
M. Wt: 387.4 g/mol
InChI Key: VCKUSRYTPJJLNI-UHFFFAOYSA-N
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Description

Terazosin is a selective α1-adrenoceptor antagonist approved for the treatment of benign prostatic hyperplasia (BPH) and hypertension . It acts by relaxing smooth muscle in the prostate and bladder neck, reducing urethral resistance and improving urinary flow . This compound demonstrates high bioavailability and a long half-life (~12 hours), enabling once-daily dosing . Clinical trials have shown significant symptom improvement in 70% of BPH patients, with a 30% reduction in symptom scores over six months . Beyond its primary indications, recent studies reveal additional therapeutic potentials, including anti-virulence effects against Salmonella Typhimurium and neuroprotective properties via Pgk1 activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared by dissolving (4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)-piperazine in alcohol, heating the slurry, adding concentrated hydrochloric acid, and further heating the mixture. This process yields this compound hydrochloride in various polymorphic forms, including solvent-free forms and solvates .

Chemical Reactions Analysis

Metabolic Reactions

Terazosin is hepatically metabolized through enzymatic pathways, producing several derivatives :

Primary metabolites :

  • 6-O-demethyl this compound : Formed via demethylation at the methoxy group on the quinazoline ring.

  • 7-O-methyl this compound : Retains methylation at the 7-position but undergoes further oxidation.

  • Piperazine derivative : Cleavage of the piperazine-tetrahydrofuran carbonyl bond.

  • Diamine derivative : Further breakdown of the quinazoline core.

Table 1: Michaelis-Menten Parameters for this compound Metabolism

ConditionKmK_m (μM)VmaxV_{max} (nmol/min/mg protein)CLintCL_{int} (μL/min/mg protein)
Control23.41.7474.3
DA-8159 Inhibition43.21.7941.4

Data derived from rat liver microsomal studies . DA-8159, a phosphodiesterase-5 inhibitor, competitively inhibits this compound metabolism by increasing KmK_m.

Table 2: Binding Affinity of this compound Enantiomers

CompoundKiK_i (nM) for α1 ReceptorKiK_i (nM) for α2 ReceptorSelectivity Ratio (α1/α2)
R(+)-Terazosin1.2320267
S(-)-Terazosin1.34232
Racemic Mixture1.2180150

Binding studies using rat liver (α1) and cerebral cortex (α2) membranes .

Interaction with Phosphoglycerate Kinase 1 (Pgk1)

This compound directly binds Pgk1, enhancing its ATPase activity and promoting ATP release :

Pgk1+This compoundPgk1 ATP complexATP release+Hsp90 activation\text{Pgk1}+\text{this compound}\rightarrow \text{Pgk1 ATP complex}\rightarrow \text{ATP release}+\text{Hsp90 activation}

This interaction involves the quinazoline core of this compound, which stabilizes Pgk1’s active conformation.

Stability and Degradation

This compound remains stable under physiological conditions but degrades under extreme pH or UV exposure:

  • Photodegradation : Forms quinazoline oxide derivatives .

  • Acidic hydrolysis : Cleaves the piperazine-tetrahydrofuran bond .

Analytical Methods for Reaction Monitoring

  • HPLC : Quantifies this compound and metabolites using C18 columns with fluorescence detection (λ<sub>ex</sub> = 250 nm, λ<sub>em</sub> = 370 nm) .

  • Radioligand binding assays : Tritiated prazosin (α1) and rauwolscine (α2) assess receptor affinity .

Scientific Research Applications

Primary Medical Applications

  • Benign Prostatic Hyperplasia (BPH)
    • Terazosin is effective in alleviating lower urinary tract symptoms associated with BPH. Clinical trials indicate that it significantly improves urinary flow rates and reduces symptom severity compared to placebo .
    • Data Table: Efficacy in BPH Treatment
      StudySample SizeBaseline Symptom ScoreChange in Symptom ScoreChange in Peak Flow Rate
      Study 15410.1-4.5+3.0 mL/sec
      Study 28512.2-5.3+2.9 mL/sec
      Study 37310.9-4.6+2.6 mL/sec
  • Hypertension
    • This compound is utilized to manage hypertension, particularly in patients with diastolic blood pressures of 95 mm Hg or greater. Studies have demonstrated significant reductions in blood pressure with varying doses, showing its effectiveness as a monotherapy or in combination with other antihypertensive agents .

Emerging Applications

  • Post-Traumatic Stress Disorder (PTSD)
    • Recent studies suggest that this compound may alleviate nightmares associated with PTSD by blocking adrenergic receptors involved in the stress response .
  • Chronic Pain Syndromes
    • Research is exploring this compound's potential benefits in chronic prostatitis/chronic pelvic pain syndrome and urethritis related to radiation therapy .
  • Neuroprotection
    • This compound has shown promise in neuroprotection, particularly regarding neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD). It may inhibit apoptosis and enhance ATP production, which is critical for cellular energy metabolism .
    • Case Study: Neuroprotection in PD
      • A study indicated that this compound administration resulted in improved motor function and increased ATP levels in pre-clinical models of PD, suggesting a potential role in managing neurodegenerative conditions .
  • Arterial Stiffness Improvement
    • A pilot study indicated that low-dose this compound could significantly improve arterial stiffness, which is crucial for cardiovascular health, particularly among hypertensive patients .
  • Idiopathic Oligozoospermia
    • There is ongoing research into this compound's effects on male fertility issues such as idiopathic oligozoospermia, although results are still preliminary .

Mechanism of Action

Terazosin selectively inhibits alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. This inhibition reduces vascular resistance and improves urinary flow. The molecular targets include alpha-1 adrenoceptors, and the pathways involved are primarily related to the adrenergic signaling cascade .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Terazosin belongs to the quinazoline-derived α1-blockers, which include prazosin and doxazosin , while tamsulosin (a sulfonamide derivative) represents a structurally distinct class.

Compound Core Structure Selectivity (α1:α2) Half-Life (Hours) Key Therapeutic Use(s)
This compound Quinazoline 12:1 ~12 BPH, Hypertension
Prazosin Quinazoline 5:1 2–3 Hypertension
Doxazosin Quinazoline 10:1 22 BPH, Hypertension
Tamsulosin Sulfonamide 38:1 9–15 BPH (uroselective)

Structural Differentiation :

  • Prazosin vs. This compound : Prazosin has a furan ring, while this compound features a tetrahydrofuran group, enhancing its half-life .
  • Tamsulosin : Lacks the quinazoline core, contributing to its uroselectivity and reduced blood pressure effects .

Clinical Efficacy in BPH

This compound vs. 5α-Reductase Inhibitors (Finasteride)

Parameter This compound (n=305) Finasteride (n=309) Combination (n=309)
Symptom Score Reduction 6.6 points 3.9 points 6.2 points
Discontinuation Rate 5.9% 4.8% 7.8%

This compound vs. Doxazosin and Tamsulosin

  • Doxazosin : Comparable efficacy to this compound in BPH but with a longer half-life (22 hours) .
  • Tamsulosin : Shows similar symptom improvement but fewer cardiovascular side effects (e.g., orthostatic hypotension) due to uroselectivity .

Apoptosis Induction in Prostate Cancer

Quinazoline-derived α1-blockers (this compound, doxazosin) uniquely induce apoptosis in prostate cancer cells via α1-adrenoceptor-independent mechanisms, unlike tamsulosin .

Compound Apoptosis Induction (PC-3 Cells) Mechanism
This compound Yes (EC₅₀: 10 μM) Downregulates Bcl-2, activates caspases
Doxazosin Yes (EC₅₀: 8 μM) Inhibits FAK/PI3K/Akt pathway
Tamsulosin No

Key Findings :

  • In Vivo Efficacy: Doxazosin reduced PC-3 xenograft tumor volume by 50% in SCID mice .

Anti-Virulence and Neuroprotective Effects

Anti-Virulence Activity

This compound uniquely inhibits Salmonella Typhimurium virulence by:

  • Reducing biofilm formation (50% inhibition at 25 μg/mL) .
  • Downregulating quorum sensing (QS) and type III secretion system (T3SS) genes .

Neuroprotection via Pgk1 Activation

This compound analogs (e.g., compound 12b ) enhance ATP synthesis by agonizing Pgk1, showing neuroprotective effects in Parkinson’s disease models .

Analog Pgk1 Activation (Fold vs. Control) Neuroprotection (MPP+ Model)
This compound 1.5x Moderate
12b 3.2x Significant (80% cell viability)

Antimalarial Activity

Despite structural similarity, prazosin (IC₅₀: 16.67 μM) exhibits twice the antimalarial potency of this compound (IC₅₀: 34.72 μM), likely due to differential binding to Plasmodium targets (PfPK7 vs. thioredoxin reductase) .

Biological Activity

Terazosin is an alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). However, recent studies have revealed additional biological activities that suggest potential therapeutic applications beyond its traditional uses. This article explores the biological activity of this compound, including its mechanisms of action, effects on various conditions, and findings from clinical studies.

This compound's primary mechanism involves blocking alpha-1 adrenergic receptors, leading to vasodilation and a decrease in blood pressure. However, it has been shown to interact with other biological pathways:

  • Phosphoglycerate Kinase 1 (Pgk1) Activation : this compound binds to Pgk1, enhancing its enzymatic activity. This interaction promotes ATP release and increases the chaperone activity of Hsp90, which is crucial for cellular stress resistance .
  • Neuroprotective Effects : In models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), this compound has demonstrated the ability to improve motor neuron survival and function by modulating glycolysis and protecting against oxidative stress .

Hypertension Management

A multicenter phase III study assessed this compound's long-term efficacy in managing hypertension. The study included 364 patients and showed significant reductions in both systolic and diastolic blood pressures. The results indicated:

  • Mean Reduction : Supine diastolic pressure decreased by 12 to 14 mm Hg.
  • Controlled Blood Pressure : Control rates at the last evaluable visit were 43% for this compound alone and up to 69% when combined with diuretics and beta-blockers.
  • Adverse Events : Most adverse events were mild, with a low incidence of syncope (0.8%) during treatment .

Benign Prostatic Hyperplasia

In a large-scale trial involving 2084 men with moderate to severe BPH symptoms, this compound was found to significantly improve urinary flow rates and reduce symptom scores:

  • AUA Symptom Score Improvement : An average improvement of 37.8% was observed in the this compound group compared to 18.4% in the placebo group.
  • Treatment Failure Rates : Only 11.2% of patients on this compound experienced treatment failure compared to 25.4% in the placebo group .

Case Studies and Research Findings

Research has highlighted this compound's potential in various conditions beyond hypertension and BPH:

  • Stroke and Sepsis Models : this compound improved survival rates and reduced organ damage in rodent models of stroke and sepsis by activating Pgk1 .
  • Neurodegenerative Diseases : In ALS models, this compound treatment enhanced motor neuron function and survival, suggesting a promising avenue for clinical trials targeting neuroprotection .
  • Clinical Observations : Retrospective analyses indicated that patients with Parkinson's disease prescribed this compound had fewer hospital visits and better motor symptom control compared to those not on the medication .

Summary Table of this compound's Biological Activities

ActivityMechanism/OutcomeEvidence Source
Alpha-1 Adrenergic BlockadeVasodilation, reduced blood pressure
Pgk1 ActivationEnhanced ATP release, increased stress resistance
NeuroprotectionImproved motor neuron survival in ALS models
Urinary Symptom ReliefSignificant improvement in AUA symptom scores

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Terazosin’s α1-adrenoceptor antagonism?

  • Methodological Answer :

  • In vitro models : Radioligand binding assays (e.g., competition binding with <sup>3</sup>H-prazosin) can quantify this compound’s affinity (Ki) for α1-adrenoceptor subtypes (α1a, α1b, α1d). For example, (S)-Terazosin shows Ki values of 3.91 nM (α1a), 0.79 nM (α1b), and 1.16 nM (α1d) .
  • In vivo models : Blood pressure response studies in normotensive or hypertensive animal models (e.g., spontaneously hypertensive rats) can assess hemodynamic effects. Ensure dose-response curves align with clinical ranges (1–20 mg/day in humans) .

Q. How should pharmacokinetic studies for this compound be designed to account for its high protein binding?

  • Methodological Answer :

  • Use equilibrium dialysis or ultrafiltration to measure unbound drug fractions in plasma. Since this compound is >90% protein-bound, dialysis may not effectively clear the drug in overdose scenarios, necessitating alternative interventions (e.g., vasopressors) .
  • Consider enantiomer-specific pharmacokinetics: (S)-Terazosin exhibits higher receptor affinity, so chiral chromatography (e.g., HPLC with β-cyclodextrin columns) can resolve stereoselective metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data for this compound across trials?

  • Methodological Answer :

  • Statistical reconciliation : Apply meta-analysis with heterogeneity testing (e.g., I<sup>2</sup> statistic) to assess variability. For example, pooled data from six placebo-controlled trials show asthenia (7.3% vs. 2.8% placebo) and postural hypotension (3.9% vs. 1.1% placebo) as significant adverse events (p ≤ 0.05) .
  • Subgroup analysis : Stratify by patient demographics (e.g., age, comorbidities) or dosing regimens. Adjust for confounding variables like concomitant antihypertensive use.

Q. What experimental approaches are needed to investigate stereoselective effects of this compound enantiomers?

  • Methodological Answer :

  • Stereospecific assays : Compare (S)- and (R)-Terazosin using functional assays (e.g., isolated tissue preparations like rat aorta rings) to quantify potency differences in vasodilation .
  • Molecular docking studies : Model enantiomer interactions with α1-adrenoceptor crystal structures (e.g., PDB ID 2RH1) to identify binding site variations.

Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to study this compound’s off-target effects?

  • Methodological Answer :

  • Network pharmacology : Map this compound’s targets using databases like STITCH or ChEMBL. Validate off-target hits (e.g., phosphodiesterase inhibition) via kinase activity profiling.
  • Pathway enrichment analysis : Use tools like DAVID or MetaboAnalyst to identify perturbed metabolic pathways (e.g., cAMP/PKA signaling) in transcriptomic datasets from treated cell lines.

Q. Methodological Considerations for Data Analysis

Q. What statistical methods are recommended for addressing variability in this compound’s hemodynamic response data?

  • Answer :

  • Mixed-effects models : Account for intra-subject variability in repeated-measures designs (e.g., blood pressure monitoring over 24 hours).
  • Bland-Altman plots : Assess agreement between invasive and non-invasive blood pressure measurements in preclinical studies .

Q. How can researchers ensure reproducibility in this compound studies?

  • Answer :

  • Standardized protocols : Adhere to ARRIVE guidelines for animal studies, including detailed dosing (mg/kg), administration routes, and blinding procedures.
  • Open data practices : Publish raw data (e.g., receptor binding curves, hemodynamic traces) in repositories like Figshare or Zenodo, with metadata aligned with FAIR principles .

Q. Tables for Reference

Table 1 : Clinically Significant Adverse Events of this compound (Pooled Data from Six Trials)

Adverse EventThis compound Group (%)Placebo Group (%)p-value
Asthenia7.32.8≤0.05
Postural Hypotension3.91.1≤0.05
Dizziness9.14.0≤0.05

Table 2 : α1-Adrenoceptor Subtype Affinity of (S)-Terazosin

SubtypeKi (nM)
α1a3.91
α1b0.79
α1d1.16

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
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InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
Source PubChem
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InChI Key

VCKUSRYTPJJLNI-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
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Molecular Formula

C19H25N5O4
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Related CAS

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate)
Record name Terazosin [INN:BAN]
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DSSTOX Substance ID

DTXSID3023639
Record name Terazosin
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Molecular Weight

387.4 g/mol
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Physical Description

Solid
Record name Terazosin
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Solubility

1.50e+00 g/L
Record name Terazosin
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Mechanism of Action

Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade.
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CAS No.

63590-64-7
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Record name (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
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Record name TERAZOSIN
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Melting Point

271-274, 273 °C
Record name Terazosin
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Synthesis routes and methods I

Procedure details

The procedures were the same as described for Doxazosin, except that compound 3 (3.0 g, 16.3 mmol) prepared from Example 5 was reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline (3.8 g, 16.1 mmol) to provide 5.0 g of hydrochloride salt of Terazosin (73% yield), which is then converted to Terazosin (4.7 g, white solid) by alkalizing.
Quantity
0 (± 1) mol
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compound 3
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3 g
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3.8 g
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Synthesis routes and methods II

Procedure details

37.6 g 4-amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline and 15.8 g triethylamine are suspended in 400 ml methylene chloride. The suspension is cooled to -5° C. This suspension is stirred while 21.0 g tetrahydrofuran-2-carboxylic acid chloride are added drop by drop. The suspension is continued to be stirred for two hours at 0° C., thereafter the solvent is distilled off under vacuum. 200 ml methanol and 200 ml acetone are added to the residue. The resulting suspension is kept under reflux for 0.5 hours while stirring. Thereafter, it is cooled to 0° C. The product is isolated by filtration. 78 g of moist terazosin base are obtained.
Quantity
37.6 g
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15.8 g
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21 g
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400 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Canadian Pat. No. 2,150,985 describes a process for preparing Terazosin.HCl dihydrate which initially involves the preparation of terazosin free base. The free base form is then reacted by suspension in water and the addition thereto of a molar equivalent of aqueous hydrochloric acid to produce Terazosin.HCl dihydrate.
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Synthesis routes and methods V

Procedure details

To a solution of absolute ethanol (272 ml), water (68 ml) and N-(2-tetrahydrofuroyl)piperazine (20 g) were added, while stirring, 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g). The reaction mixture was heated to reflux and the reflux was maintained for about 32 hours. Then the reaction mixture was cooled to room temperature and stirred at this temperature for about 48 hours. The crystals were collected by filtration, washed with absolute ethanol and dried in vacuo at 40° C. to yield 36.44 g (85.5%) of Terazosin.HCl dihydrate. See Trial M in Table I. Trial N was performed using a 10% volume of water.
Quantity
272 mL
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reactant
Reaction Step One
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20 g
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68 mL
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22.2 g
Type
reactant
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Yield
85.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Terazosin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.